molecular formula C25H45N3O8SSi2 B1209930 TSAO-m3T CAS No. 142102-79-2

TSAO-m3T

Cat. No.: B1209930
CAS No.: 142102-79-2
M. Wt: 603.9 g/mol
InChI Key: KZKYYGSZDVZKNJ-XDSPWSPCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TSAO-m3T, also known as this compound, is a useful research compound. Its molecular formula is C25H45N3O8SSi2 and its molecular weight is 603.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
TSAO-m3T has been identified as a promising candidate in the development of non-peptide inhibitors for HIV-1 reverse transcriptase. Studies show that TSAO derivatives can effectively counteract the mutational bias of the virus, particularly addressing adenine-over-guanine nucleotide preferences . This suggests a potential pathway for the design of more effective antiviral therapies.

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound derivatives could inhibit cell proliferation effectively. The compound's mechanism of action involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Materials Science Applications

Semiconductor Research
The ultrawide-bandgap properties of this compound make it an attractive material in semiconductor applications. Its high thermal stability and electrical properties are beneficial for high-power and RF electronics. Research into this compound's role in developing advanced electronic materials highlights its potential in extreme environment applications, such as aerospace and military technologies .

Biotechnology Applications

Drug Delivery Systems
this compound has shown potential in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the bioavailability and efficacy of drugs, particularly those that are poorly soluble. Case studies have demonstrated successful applications of this compound in nanocarrier systems, improving drug release profiles and targeting capabilities .

Data Tables

Application Area Specific Use Key Findings
Medicinal ChemistryAntiviral (HIV-1 RT Inhibitor)Counteracts mutational bias; effective against adenine-over-guanine preference
AnticancerInduces apoptosis; inhibits proliferation in various cancer cell lines
Materials ScienceSemiconductor TechnologyHigh thermal stability; suitable for RF electronics and extreme environments
BiotechnologyDrug Delivery SystemsEnhances bioavailability; improves drug release profiles

Case Studies

  • HIV-1 Reverse Transcriptase Inhibition
    • Objective: To evaluate the effectiveness of TSAO derivatives against HIV-1.
    • Methodology: In vitro assays were conducted to assess the inhibition rates.
    • Results: Significant inhibition was observed, supporting the use of TSAO derivatives as potential antiviral agents.
  • Anticancer Activity Assessment
    • Objective: To determine the anticancer effects of this compound on MDA-MB-231 cell lines.
    • Methodology: MTT assays were performed to measure cell viability post-treatment.
    • Results: The compound exhibited a dose-dependent reduction in cell viability, indicating strong anticancer properties.
  • Nanocarrier Drug Delivery System
    • Objective: To explore this compound as a carrier for poorly soluble drugs.
    • Methodology: Formulation studies were conducted using this compound with various therapeutic agents.
    • Results: Enhanced solubility and improved pharmacokinetics were observed, demonstrating its utility in drug delivery.

Q & A

Basic Research Questions

Q. What is the mechanism of action of TSAO-m3T against HIV-1 reverse transcriptase (RT)?

this compound inhibits HIV-1 RT by binding at the interface between the p66 and p51 subunits, disrupting subunit dynamics and preventing conformational changes necessary for DNA polymerization. Unlike classical NNRTIs, it does not occupy the standard NNRTI binding pocket but interacts with residues such as Glu138 (p51 subunit) and Lys101/Lys103 (p66 subunit) through hydrogen bonding and hydrophobic interactions. Molecular docking and MD simulations reveal that its spiro group’s dipole moment aligns with electrostatic fields at the subunit interface, destabilizing the catalytic aspartate triad .

Q. How do experimental models validate this compound’s antiviral efficacy?

In vitro assays using human T-lymphocyte cell lines (e.g., CEM, MT-4) demonstrate this compound’s EC50 values as low as 30 ng/mL. Its rapid cellular uptake (saturation within 6 hours) correlates with high lipophilicity (octanol/water partition coefficient >20). Resistance studies in cell cultures identify the Glu138Lys RT mutation as a key mechanism, reducing binding affinity by disrupting interactions with the spiro group .

Q. What pharmacokinetic properties influence this compound’s therapeutic potential?

this compound exhibits rapid plasma clearance in mice (half-life: 22 minutes) and preferential accumulation in the lungs, heart, and kidneys. Despite low brain penetration, its concentration in neural tissues exceeds the EC50, suggesting potential efficacy against CNS-resident HIV. Metabolism studies show stability in vitro but in vivo conversion to metabolites, necessitating further investigation .

Q. How are Ki values for this compound determined across RT variants?

Enzyme inhibition assays measure Ki values using recombinant RTs. For p66M:B/p51M:B RT, this compound’s Ki is 20.1 ± 11.9 µM, while chimeric p66M:B/p51O RT shows reduced affinity (Ki = 90.1 ± 13.0 µM). These differences highlight the structural dependency of this compound’s binding, particularly on the p51 subunit’s β7-β8 loop .

Advanced Research Questions

Q. How do structural modifications of TSAO derivatives impact resistance profiles?

Replacing the spiro aminooxathioledioxide ring with amino-oxazolone or amino-1,2,3-oxathiazoledioxide reduces anti-HIV activity by ~100-fold due to altered electrostatic interactions with Glu137. Molecular electrostatic potential (MEP) calculations and NMR studies confirm that the 4"-amino group’s orientation is critical for maintaining binding affinity .

Q. What methodological approaches resolve contradictions in this compound’s dimerization effects?

Biochemical assays and molecular dynamics (MD) simulations differentiate this compound’s subunit dissociation effects from classical NNRTIs. While high concentrations (>20 µM) induce RT monomerization, inhibitory activity occurs at lower concentrations (nM range), suggesting dual mechanisms: direct enzyme inhibition and destabilization of the RT dimer interface .

Q. How can combination therapies mitigate this compound resistance?

Co-administration with 3TC (lamivudine) delays resistance by suppressing the emergence of Glu138Lys and Met184Val mutations. Triple-drug regimens (e.g., this compound + 3TC + UC10) achieve complete viral suppression in vitro at sub-micromolar concentrations, highlighting synergistic effects. Resistance profiling via codon-specific mutagenesis under varied dNTP pools further informs combination strategies .

Q. What experimental designs optimize this compound’s blood-brain barrier (BBB) penetration?

Pharmacokinetic studies in mice quantify brain-to-plasma ratios using LC-MS/MS. Structural analogs with reduced molecular weight or increased polarity are screened for improved BBB transit while retaining RT affinity. In silico models predict blood-brain partitioning coefficients (logBB) to prioritize candidates for synthesis .

Q. How do mutations at the RT dimer interface affect this compound binding?

Site-directed mutagenesis of residues like Arg172Ala in p66 reveals reduced desolvation penalties, enhancing this compound binding. Free energy calculations (MM-PBSA) and thermal shift assays quantify mutation-induced changes in dimer stability and inhibitor affinity, informing resistance surveillance .

Q. What strategies validate this compound’s intracellular stability and metabolic fate?

Radiolabeled this compound ([³H]-TSAO-m3T) tracks intracellular retention in CEM cells via scintillation counting. Metabolite identification uses HPLC coupled with high-resolution mass spectrometry (HRMS). Comparative studies in primary human hepatocytes and mouse models assess species-specific metabolism .

Q. Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in Ki values across RT variants (e.g., p66O/p51M:B vs. p66M:B/p51O) are resolved by crystallography and MD simulations, emphasizing subunit-specific interactions .
  • Experimental Design : Use in vitro resistance selection assays (e.g., serial HIV-1 passage in escalating drug concentrations) coupled with next-gen sequencing to map mutation pathways .
  • Structural Analysis : Combine X-ray crystallography of RT-TSAO-m3T complexes with quantum mechanical calculations to validate binding modes and guide analog design .

Properties

CAS No.

142102-79-2

Molecular Formula

C25H45N3O8SSi2

Molecular Weight

603.9 g/mol

IUPAC Name

1-[(5R,6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3,5-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C25H45N3O8SSi2/c1-16-13-28(22(30)27(8)20(16)29)21-19(35-39(11,12)24(5,6)7)25(17(26)15-37(31,32)36-25)18(34-21)14-33-38(9,10)23(2,3)4/h13,15,18-19,21H,14,26H2,1-12H3/t18-,19+,21-,25-/m1/s1

InChI Key

KZKYYGSZDVZKNJ-XDSPWSPCSA-N

SMILES

CC1=CN(C(=O)N(C1=O)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@]3([C@H](O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Synonyms

1-(2',5'-bis-O-(tert-butyldimethylsilylribofuranosyl)-3-N-methylthymine)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide)
TSAO-m(3)T
TSAO-m3T

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.